4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide
Overview
Description
The compound “4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide” is a complex organic molecule. It likely contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a carboxamide group, which is a functional group derived from carboxylic acids .
Molecular Structure Analysis
The molecular structure of a compound like “this compound” would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule.Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on its exact structure and the conditions under which the reactions are carried out. For example, amides can undergo hydrolysis to form a carboxylic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be determined by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Antibacterial and Antifungal Activities
Antibacterial Properties : A study conducted by Mane et al. (2017) discovered that certain pyrrole-2-carboxamide derivatives, including compounds related to 4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide, exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains (Mane et al., 2017).
Antifungal Potential : The same study also revealed the antifungal potential of these derivatives, highlighting their broad spectrum of antimicrobial activity (Mane et al., 2017).
Synthesis and Characterization
Novel Synthesis Methods : Research conducted by Howells et al. (2022) presented methods for synthesizing 4-pyrazin-2-yl-1H-pyrrole-2-carboxamides and related compounds, showcasing the development of new synthetic routes for similar chemical structures (Howells et al., 2022).
Advanced Characterization : Saxena et al. (2003) explored the synthesis and characterization of polyamides and poly(amide-imide)s derived from similar carboxamide compounds, contributing to the understanding of their physical and chemical properties (Saxena et al., 2003).
Anticancer and Anti-inflammatory Properties
Anticancer Activities : A study by Gouda et al. (2018) examined the anticancer and anti-inflammatory properties of pyrrolizine-5-carboxamides, closely related to the structure of interest. They found significant anticancer activity against various cancer cell lines (Gouda et al., 2018).
Potential for Antidepressant Applications : Research by Kang et al. (2010) indicated the potential of pyrrole 3-carboxamide derivatives in targeting serotonin receptors, suggesting their use as antidepressants (Kang et al., 2010).
Mechanism of Action
Target of Action
The primary target of 4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide is the enzyme 4-chlorobenzoyl CoA ligase . This enzyme plays a crucial role in the metabolism of 4-chlorobenzoate, a compound related to this compound .
Mode of Action
The compound interacts with its target, the 4-chlorobenzoyl CoA ligase, by binding to it. This binding initiates a series of biochemical reactions that result in the production of 4-chlorobenzoyl CoA and AMP . The enzyme is dependent on Mg2±ATP and coenzyme A for this process .
Biochemical Pathways
The compound affects the 4-chlorobenzoate degradation pathway . After the production of 4-chlorobenzoyl CoA, this molecule is dehalogenated to form 4-hydroxybenzoyl CoA . This compound is then further metabolized via the β-ketoadipate pathway .
Pharmacokinetics
Related compounds like 4-chlorobenzoyl chloride have a molecular weight of 17501 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the transformation of 4-chlorobenzoate into 4-hydroxybenzoyl CoA . This transformation is part of the degradation process of 4-chlorobenzoate, which is a recalcitrant and toxic material .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the optimal conditions for the degradation of 4-chlorobenzoate by Lysinibacillus macrolides DSM54T, a bacterium that utilizes a similar pathway, were found to be a pH of 5.25, a temperature of 32.75°C, a 4-chlorobenzoate concentration of 237.17 ppm, and an inoculation percentage of 18.32% .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves the enzyme 4-chlorobenzoyl coenzyme A dehalogenase, which catalyzes the hydrolytic dehalogenation of 4-chlorobenzoyl compounds . This interaction is crucial for the biodegradation of chlorinated aromatic compounds, highlighting the compound’s role in environmental biochemistry.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in the catabolic pathway of chlorinated aromatic compounds . Additionally, its impact on cellular metabolism includes alterations in the levels of specific metabolites, which can affect overall cellular function and health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as the transcriptional repressor FcbR, which regulates the expression of genes involved in the hydrolytic dehalogenation of 4-chlorobenzoyl compounds . This binding interaction prevents the repressor from binding to DNA, thereby allowing the expression of the target genes. Additionally, the compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important factors in laboratory settings. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical and cellular effects . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, including disruptions in cellular metabolism and gene expression . These dosage-dependent effects highlight the importance of careful dosage optimization in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the biodegradation of chlorinated aromatic compounds. It interacts with enzymes such as 4-chlorobenzoyl coenzyme A dehalogenase, which catalyzes the hydrolytic dehalogenation of 4-chlorobenzoyl compounds . This interaction is essential for the breakdown and removal of these compounds from the environment, demonstrating the compound’s role in environmental biochemistry.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. For example, the compound may be transported into cells via specific membrane transporters, where it can interact with intracellular targets and exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is a critical factor in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects
Properties
IUPAC Name |
4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-15-13(18)11-6-9(7-16-11)12(17)8-2-4-10(14)5-3-8/h2-7,16H,1H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCXVTQPZMRSMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601215078 | |
Record name | 4-(4-Chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601215078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648959 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303995-91-7 | |
Record name | 4-(4-Chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303995-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601215078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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